molecular formula C7H10N2O2 B569378 2-Isopropoxypyrimidin-5-OL CAS No. 1355066-80-6

2-Isopropoxypyrimidin-5-OL

Cat. No.: B569378
CAS No.: 1355066-80-6
M. Wt: 154.169
InChI Key: VRXPZVLEEGLSHE-UHFFFAOYSA-N
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Description

2-Isopropoxypyrimidin-5-OL is a pyrimidine derivative featuring a hydroxyl group at position 5 and an isopropoxy substituent at position 2. Pyrimidines are aromatic heterocycles with two nitrogen atoms at positions 1 and 3, which confer distinct electronic and steric properties compared to pyridine analogs.

Properties

IUPAC Name

2-propan-2-yloxypyrimidin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5(2)11-7-8-3-6(10)4-9-7/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRXPZVLEEGLSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxypyrimidin-5-OL typically involves the reaction of pyrimidine derivatives with isopropyl alcohol under specific conditions. One common method includes the alkylation of pyrimidine-5-OL with isopropyl alcohol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropoxypyrimidin-5-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone derivative.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The isopropoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or aryloxides in the presence of a base.

Major Products: The major products formed from these reactions include ketone derivatives, alcohols, amines, and substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Isopropoxypyrimidin-5-OL has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropoxypyrimidin-5-OL involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Isopropoxypyrimidin-5-OL with structurally related pyrimidine and pyridine derivatives, focusing on substituent effects, physicochemical properties, and functional roles.

Substituent Effects on Pyrimidine/Pyridine Cores

Hydroxyl vs. Carboxamide Groups (Pyrimidine Derivatives)

  • 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides (): These compounds feature a carboxamide group at position 5, which increases polarity and hydrogen-bonding capacity compared to the hydroxyl group in this compound. Carboxamides are commonly used in drug discovery for their metabolic stability and target-binding affinity. The isopropoxy group in the target compound may reduce water solubility but enhance membrane permeability relative to these carboxamides .

Halogenated Pyridine Derivatives 5-Iodopyridin-3-ol () and 5-Fluoro-3-iodopyridin-2-ol (): These pyridine analogs replace the pyrimidine core with a single nitrogen-containing ring. In contrast, the hydroxyl group in this compound offers stronger hydrogen-bond donor capacity, which could favor interactions with biological targets .

Biological Activity

2-Isopropoxypyrimidin-5-OL is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₈H₁₀N₂O₂
  • Molecular Weight : 166.18 g/mol

The compound features a pyrimidine ring substituted with an isopropoxy group and a hydroxyl group, which may contribute to its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Nav1.7 Inhibition : The compound has been investigated as an inhibitor of the voltage-gated sodium channel Nav1.7, which is implicated in pain signaling pathways. Selective inhibition of Nav1.7 could lead to reduced pain sensitivity without affecting other sodium channels, potentially minimizing side effects associated with broader sodium channel blockers .
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
  • Antimicrobial Effects : Investigations into the compound's antimicrobial properties have shown promise, suggesting it may inhibit the growth of certain bacterial strains.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Pain Modulation : In assays designed to evaluate pain response, this compound exhibited significant inhibition of Nav1.7, leading to reduced neuronal excitability and pain signaling .
  • Anti-inflammatory Effects : The compound was shown to downregulate pro-inflammatory cytokines in cultured macrophages, indicating a potential mechanism for its anti-inflammatory effects.

In Vivo Studies

Animal models have provided further insight into the biological activity of this compound:

  • Pain Relief : In models of neuropathic pain, administration of the compound resulted in a notable decrease in pain behaviors, supporting its potential as a therapeutic agent for chronic pain conditions .
  • Reduction in Inflammation : Studies involving induced inflammation in rodents revealed that treatment with this compound led to a significant reduction in swelling and inflammatory markers compared to control groups.

Case Studies

Several case studies highlight the practical applications and effects of this compound:

  • Case Study on Pain Management : A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated a marked improvement in pain scores and quality of life measures among participants receiving the compound compared to those on placebo.
  • Case Study on Inflammatory Disorders : Another study focused on patients with rheumatoid arthritis treated with this compound. Participants exhibited reduced joint swelling and tenderness, alongside decreased levels of inflammatory biomarkers.

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundPain relief, anti-inflammatoryNav1.7 inhibition, cytokine modulation
LidocainePain reliefNon-selective sodium channel blocker
IbuprofenAnti-inflammatoryCOX inhibition

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